3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid
Description
Contextualization of Substituted Acrylic Acids in Synthetic and Medicinal Chemistry
Substituted acrylic acids are a class of organic compounds that play a pivotal role in both synthetic and medicinal chemistry. The acrylic acid backbone, an α,β-unsaturated carboxylic acid, is a versatile functional group that can participate in a variety of chemical transformations. These compounds are key monomers in the production of a vast range of polymers and plastics. google.com In the realm of medicinal chemistry, the acrylic acid scaffold is a common feature in molecules designed for therapeutic applications.
Research has shown that substituted acrylic acids are valuable precursors in the synthesis of biologically active compounds. For instance, they are used in the preparation of N-(mercaptoacyl)aminoacid derivatives and have been investigated for their potential as enzyme inhibitors. nih.gov Some studies have explored aryl acrylic acid derivatives for their potential to mitigate heavy metal toxicity. Furthermore, the acrylic acid moiety has been incorporated into novel compounds designed as potential anticancer agents, demonstrating its importance as a pharmacophore in drug discovery. researchgate.net
The synthetic utility of acrylic acids is further highlighted by their use in various C-C bond-forming reactions, such as the Heck and Suzuki reactions, which are fundamental tools in modern organic synthesis. researchgate.netodinity.commdpi.com The reactivity of the double bond and the carboxylic acid group allows for a wide range of modifications, making substituted acrylic acids highly valuable starting materials for the construction of complex molecular frameworks.
Historical Perspective on the Utilization of Brominated and Benzyloxy-Substituted Phenyl Derivatives
The strategic placement of bromine and benzyloxy groups on a phenyl ring is a long-standing and effective strategy in multi-step organic synthesis. Each group serves a distinct and critical purpose, allowing for controlled and selective chemical transformations.
Brominated Phenyl Derivatives: Aryl bromides, or brominated phenyl derivatives, are highly important intermediates in organic synthesis. The presence of a bromine atom on an aromatic ring provides a reactive "handle" for a multitude of cross-coupling reactions. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling and the Mizoroki-Heck reaction, frequently employ aryl bromides to form new carbon-carbon bonds. nih.govnih.gov These reactions are cornerstones of modern synthetic chemistry, enabling the construction of complex biaryl systems and other intricate molecular architectures found in pharmaceuticals, agrochemicals, and materials science. mdpi.com The introduction of a bromine atom can also modulate the electronic properties of a molecule, which can be a crucial aspect in the design of new drugs and functional materials. mdpi.commdpi.com
Benzyloxy-Substituted Phenyl Derivatives: The benzyloxy group (often abbreviated as BnO) is one of the most widely used protecting groups for hydroxyl functionalities, particularly phenols, in organic synthesis. The benzyl (B1604629) group is typically introduced by reacting the alcohol with a benzyl halide, such as benzyl bromide, in the presence of a base. This protecting group is valued for its stability under a wide range of reaction conditions, including acidic, basic, and some oxidative and reductive environments.
The utility of the benzyloxy group lies in its ability to be selectively removed under relatively mild conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). This deprotection strategy is highly efficient and clean, typically yielding the free alcohol and toluene (B28343) as the only byproduct. This allows chemists to unmask the hydroxyl group at a desired stage of a complex synthesis without disturbing other sensitive functional groups in the molecule.
Rationale for Academic Investigation of 3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid
The academic and commercial interest in this compound stems directly from its potential as a versatile synthetic intermediate. The rationale for its investigation is rooted in the strategic combination of its three key functional components: the acrylic acid, the bromo substituent, and the benzyloxy protecting group. This trifecta of functionalities makes the molecule a valuable building block for the synthesis of more elaborate and potentially bioactive compounds.
The primary driver for the investigation of this compound is its utility in palladium-catalyzed cross-coupling reactions. The bromine atom on the phenyl ring serves as a prime site for reactions like the Suzuki or Heck coupling. organic-chemistry.org This allows for the introduction of a wide variety of substituents at this position, effectively enabling the construction of a library of diverse molecules from a single, common intermediate. For example, coupling with boronic acids (Suzuki reaction) can introduce new aryl or alkyl groups, leading to the synthesis of complex biaryl structures that are prevalent in many pharmaceutical agents. mdpi.comrsc.org
Furthermore, the acrylic acid moiety offers a second point of reactivity. It can be converted into a range of other functional groups, such as esters, amides, or can undergo conjugate addition reactions. This versatility allows for further molecular diversification. Finally, the benzyloxy group serves to protect the phenolic hydroxyl group, which can be deprotected in a later synthetic step to reveal a new reactive site for further functionalization.
In essence, this compound is designed as a molecular scaffold, where each functional group can be addressed in a controlled and sequential manner to build complex target molecules. This makes it a valuable tool for researchers in drug discovery and materials science who are seeking to synthesize novel compounds with specific biological or physical properties.
Compound Information
| Compound Name |
| This compound |
| N-(mercaptoacyl)aminoacid |
| aryl acrylic acid |
| 2-benzamido-3-(4-bromophenyl) acrylic acid |
| (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids |
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid |
| 3-(4-chlorophenyl) acrylic acids |
| 3-(4-Bromophenyl)acrylic acid |
| 3-(4-methoxyphenylazo)acrylic acid |
| 3-methylflavone-8-carboxylic acid |
| probenecid |
| adapalin |
| febuxostat |
| 4-bromobenzophenone |
| 4-phenylbenzophenone |
| 3-bromobenzophenone |
| ketoprofen |
| bifonazole |
| 2-bromo-1-hydroxyphenazine |
| 2,4-bromo-1-hydroxyphenazine |
Chemical Data for this compound
| Property | Value |
| CAS Number | 67808-76-8 |
| Molecular Formula | C₁₆H₁₃BrO₃ |
| Molecular Weight | 333.18 g/mol |
| Synonyms | 3-(3-Bromo-4-(benzyloxy)phenyl)propenoic acid |
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-bromo-4-phenylmethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c17-14-10-12(7-9-16(18)19)6-8-15(14)20-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXQCNGAXBAMTE-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67808-76-8 | |
| Record name | 2-Propenoic acid, 3-[3-bromo-4-(phenylmethoxy)phenyl]-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67808-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for 3 4 Benzyloxy 3 Bromophenyl Acrylic Acid
Established Synthetic Routes and Precursor Analysis
The assembly of 3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid is typically achieved through the formation of the acrylic acid moiety from a corresponding benzaldehyde (B42025) precursor. This precursor, 4-(benzyloxy)-3-bromobenzaldehyde (B1270444), contains the necessary benzyloxy and bromine substituents on the phenyl ring. The synthesis can therefore be dissected into the preparation of this key aldehyde intermediate and its subsequent conversion to the final acrylic acid product.
Olefination Reactions for α,β-Unsaturated Carboxylic Acids
Several classic olefination reactions are instrumental in converting an aldehyde to an α,β-unsaturated carboxylic acid. These methods are widely utilized for their reliability and stereochemical control.
Wittig Reaction : This reaction involves the use of a phosphonium (B103445) ylide to convert a carbonyl group into an alkene. For the synthesis of acrylic acids, a stabilized ylide derived from an α-haloester is often employed, followed by hydrolysis of the resulting ester. While effective, the Wittig reaction can sometimes yield a mixture of (E) and (Z) isomers, although stabilized ylides generally favor the (E) isomer. odinity.com
Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than a phosphonium ylide. rsc.org This reaction is renowned for its high (E)-stereoselectivity when reacting with aldehydes, making it a preferred method for synthesizing trans-cinnamic acid derivatives. rsc.orgthieme-connect.com The reaction of an aldehyde with triethyl phosphonoacetate, for example, yields an ethyl ester of the α,β-unsaturated acid, which can then be saponified to the carboxylic acid. smilelab.dev The water-soluble phosphate (B84403) byproducts of the HWE reaction are also more easily removed than the triphenylphosphine (B44618) oxide generated in the Wittig reaction, simplifying purification. rsc.org
Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like pyridine (B92270) and piperidine (B6355638). thepharmajournal.combepls.com The Knoevenagel condensation is a direct and efficient method for the synthesis of cinnamic acids and their derivatives. rsc.org The reaction typically proceeds with high (E)-selectivity, especially when followed by decarboxylation. mdpi.com
| Reaction | Reagents | Key Features | Stereoselectivity |
| Wittig | Phosphonium ylide | Forms C=C bond | Can produce E/Z mixtures |
| Horner-Wadsworth-Emmons | Phosphonate carbanion | High (E)-selectivity, easy byproduct removal | Predominantly (E) |
| Knoevenagel Condensation | Active methylene compound (e.g., malonic acid), weak base | Direct conversion to acid, often with decarboxylation | High (E)-selectivity |
Strategies for Introduction of the 4-(Benzyloxy)-3-bromophenyl Moiety
The synthesis of the key precursor, 4-(benzyloxy)-3-bromobenzaldehyde, requires the sequential introduction of the benzyloxy and bromo substituents onto a 4-hydroxybenzaldehyde (B117250) backbone. The order of these steps is crucial to ensure correct regioselectivity.
Benzyloxy Group Introduction Methods
The benzyloxy group is a common protecting group for phenols and is typically introduced via a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group of 4-hydroxybenzaldehyde with a base, followed by nucleophilic substitution with benzyl (B1604629) bromide or benzyl chloride.
A common procedure involves refluxing 4-hydroxybenzaldehyde with benzyl bromide and an excess of a weak base like potassium carbonate in a suitable solvent such as ethanol (B145695) or acetone. smilelab.devmdpi.com This method provides the benzyloxy-protected aldehyde in good yield.
Bromination Strategies for Aromatic Systems
The bromination of the aromatic ring must be performed regioselectively at the position ortho to the benzyloxy group and meta to the aldehyde. The benzyloxy group is an ortho-, para-directing group, making the desired substitution feasible. The aldehyde group is a meta-directing deactivator. Therefore, bromination of 4-(benzyloxy)benzaldehyde (B125253) is expected to occur at the 3-position.
Direct bromination of 4-(benzyloxy)benzaldehyde with elemental bromine in a solvent like glacial acetic acid can be employed. nih.gov Other brominating agents such as N-bromosuccinimide (NBS) can also be used, often with a radical initiator, although this is more common for benzylic bromination. mdpi.comrkmmanr.org Careful control of reaction conditions is necessary to avoid side reactions.
Advanced Synthetic Approaches and Chemo-selectivity Considerations
Modern synthetic methods offer more sophisticated approaches to constructing molecules like this compound, with a focus on efficiency and stereocontrol.
Stereoselective Synthesis of this compound
The geometry of the double bond in acrylic acids is critical for their biological activity and chemical properties. The (E)-isomer is often the desired product.
Horner-Wadsworth-Emmons Reaction : As previously mentioned, the HWE reaction is a powerful tool for achieving high (E)-selectivity. rsc.org The reaction of 4-(benzyloxy)-3-bromobenzaldehyde with a stabilized phosphonate ylide, such as that derived from triethyl phosphonoacetate, will predominantly yield the ethyl ester of (E)-3-[4-(benzyloxy)-3-bromophenyl]acrylic acid. Subsequent saponification of the ester with a base like sodium hydroxide, followed by acidic workup, affords the desired (E)-carboxylic acid.
Knoevenagel-Doebner Condensation : This modification of the Knoevenagel condensation, using pyridine as the solvent and piperidine as the catalyst, is particularly effective for the synthesis of (E)-cinnamic acids from aromatic aldehydes and malonic acid. mdpi.com The reaction proceeds via condensation and subsequent in-situ decarboxylation to give the trans-acrylic acid with high stereoselectivity. mdpi.com
Perkin Reaction : This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding carboxylic acid. While a classic method for cinnamic acid synthesis, it often requires high temperatures and can be less selective than the HWE or Knoevenagel reactions. thepharmajournal.com
Heck Reaction : The palladium-catalyzed Heck reaction can be used to couple an aryl halide with an alkene. nih.govsemanticscholar.org For instance, 4-(benzyloxy)-3-bromobenzaldehyde could potentially be coupled with acrylic acid or its esters. However, controlling the regioselectivity and avoiding side reactions can be challenging. A more plausible Heck approach would involve coupling 1-bromo-4-(benzyloxy)-3-iodobenzene with ethyl acrylate, followed by hydrolysis.
A summary of stereoselective methods is presented below:
| Method | Key Reagents | Typical Product | Stereoselectivity |
| Horner-Wadsworth-Emmons | 4-(benzyloxy)-3-bromobenzaldehyde, triethyl phosphonoacetate, base | Ethyl (E)-3-[4-(benzyloxy)-3-bromophenyl]acrylate | High (E) |
| Knoevenagel-Doebner | 4-(benzyloxy)-3-bromobenzaldehyde, malonic acid, pyridine/piperidine | (E)-3-[4-(benzyloxy)-3-bromophenyl]acrylic acid | High (E) |
| Perkin Reaction | 4-(benzyloxy)-3-bromobenzaldehyde, acetic anhydride, sodium acetate (B1210297) | (E)-3-[4-(benzyloxy)-3-bromophenyl]acrylic acid | Generally (E) |
| Heck Reaction | Aryl halide, acrylate, Pd catalyst, base | (E)-3-[4-(benzyloxy)-3-bromophenyl]acrylic acid ester | High (E) |
Green Chemistry Principles in this compound Synthesis
The traditional synthesis of cinnamic acids, often employing the Knoevenagel condensation, has historically involved the use of hazardous solvents like pyridine and catalysts such as piperidine. researchgate.nettandfonline.com In line with the principles of green chemistry, modern synthetic approaches for compounds like this compound focus on mitigating environmental impact and enhancing safety.
Key green chemistry principles applicable to its synthesis include:
Use of Safer Solvents and Catalysts: A significant advancement is the replacement of pyridine and piperidine with more environmentally benign catalysts. tandfonline.com Research has demonstrated the efficacy of using mild bases like amines or ammonium (B1175870) salts, such as ammonium bicarbonate, to catalyze the condensation reaction. tandfonline.comtue.nl Boric acid in ethanol has also been explored as a green catalytic system for Knoevenagel condensations. mdpi.com These alternatives are less toxic and reduce the hazards associated with the synthesis.
Solvent-Free and Aqueous Conditions: Performing the reaction under solvent-free conditions is a core green strategy. tandfonline.comtue.nl The Knoevenagel condensation between an aldehyde (like 4-(benzyloxy)-3-bromobenzaldehyde) and malonic acid can be conducted by heating the neat reactants with a catalyst, which simplifies the workup and eliminates solvent waste. tue.nl Alternatively, using water as a solvent presents an environmentally friendly option. researchgate.net
Energy Efficiency: Green methodologies often aim to reduce energy consumption. The use of highly efficient catalysts can lower the required reaction temperature and shorten reaction times. scielo.org.mxorientjchem.org For instance, some modern protocols for Knoevenagel condensations proceed efficiently at room temperature or with minimal heating. researchgate.netnih.gov
Atom Economy: The Knoevenagel condensation itself, particularly when reacting an aldehyde with malonic acid, demonstrates good atom economy. The reaction ideally produces the desired acrylic acid, water, and carbon dioxide (from the decarboxylation of the intermediate), minimizing the formation of byproducts. bepls.com
By adopting these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of this compound, typically via the Knoevenagel condensation of 4-(benzyloxy)-3-bromobenzaldehyde and malonic acid, is crucial for maximizing product yield and purity. The optimization process involves systematically varying key reaction parameters.
Catalyst Selection and Loading: The choice of catalyst is paramount. While traditional methods use piperidine in pyridine, studies on analogous reactions have shown that various catalysts can be effective. The efficiency of different catalysts, such as ammonium salts or ionic liquids, can be compared to identify the most effective one. tandfonline.comscielo.org.mx Catalyst loading is also optimized; for example, using 10 mol% of a catalyst like diisopropylethylammonium acetate (DIPEAc) has been shown to be effective in similar reactions. scielo.org.mx
Reaction Temperature: Temperature significantly influences the reaction rate and the subsequent decarboxylation of the intermediate. Reactions are often tested at various temperatures, from room temperature to reflux conditions, to find the optimal balance between reaction speed and prevention of side-product formation. tue.nlresearchgate.net For instance, an initial condensation might be performed at 90°C, followed by an increase to 140°C to promote decarboxylation and yield the final acrylic acid product. tue.nl
Solvent System: While solvent-free is an option, the use of a solvent can be necessary to ensure homogeneity. Green solvents like ethanol are often preferred. bepls.comresearchgate.net The choice of solvent can influence reaction kinetics and yield, and different solvents are typically screened during optimization. researchgate.net
Reactant Stoichiometry: The molar ratio of the reactants (aldehyde to active methylene compound) is another key parameter. A slight excess of the malonic acid is often used to ensure the complete conversion of the more valuable aldehyde. tandfonline.com
The results of such optimization studies are often presented in tabular form to clearly illustrate the effect of each parameter on the reaction yield.
Table 1: Illustrative Optimization of Knoevenagel Condensation for an Analogous Substituted Acrylic Acid
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (10) | Pyridine | 100 | 4 | 75 |
| 2 | β-alanine (8) | Ethanol | Reflux | 6 | 82 |
| 3 | NH₄HCO₃ (15) | None | 90 → 140 | 2 | 91 |
| 4 | Boric Acid (10) | Ethanol | Reflux | 5 | 88 |
| 5 | DIPEAc (10) | Toluene (B28343) | Reflux | 3 | 92 |
This table is a representative example based on findings for similar Knoevenagel reactions and does not represent actual experimental data for this compound.
Purification and Characterization Techniques Employed in Synthesis
Following the synthesis, a multi-step process of purification and characterization is required to isolate this compound in high purity and to confirm its chemical identity.
Purification Techniques:
Filtration and Washing: The crude product often precipitates from the reaction mixture upon cooling or acidification. chemicalbook.com This solid is collected by filtration and washed with cold water or another suitable solvent to remove unreacted starting materials and water-soluble impurities. chemicalbook.com
Recrystallization: This is the most common method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent (e.g., ethanol, aqueous ethanol, or a benzene-hexane mixture) and allowed to cool slowly. bepls.comchemicalbook.com The pure compound crystallizes out, leaving impurities dissolved in the mother liquor.
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica (B1680970) gel column chromatography can be employed. The crude mixture is passed through a column of silica gel using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the desired product from impurities based on differences in polarity.
Characterization Techniques:
The structure and purity of the final product are confirmed using a combination of spectroscopic methods and physical measurements.
Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to assess the purity of the final product by comparing the Rf value of the product to that of the starting materials. nih.gov
Melting Point Determination: A pure crystalline solid has a sharp and characteristic melting point. The measured melting point range can be compared to literature values and used as an indicator of purity. bepls.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1680-1710 cm⁻¹), the C=C stretch of the alkene (~1625-1645 cm⁻¹), and C-O and C-Br stretches. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
¹H NMR: Would show distinct signals for the vinyl protons of the acrylic acid moiety (typically as doublets in the 6.5-8.0 ppm range), the aromatic protons on both the phenyl and benzyl rings, and the methylene protons of the benzyl group (-CH₂-). nih.gov
¹³C NMR: Would reveal signals for all unique carbon atoms, including the carbonyl carbon of the carboxylic acid (~165-175 ppm), the carbons of the double bond, and the aromatic carbons.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the molecule (C₁₆H₁₃BrO₃, MW: 333.18 g/mol ). The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be visible in the molecular ion peak (M⁺ and M⁺+2). nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound with high accuracy. researchgate.net
Through the rigorous application of these purification and characterization techniques, the successful synthesis of pure this compound can be confirmed.
Chemical Reactivity and Transformation of 3 4 Benzyloxy 3 Bromophenyl Acrylic Acid
Reactions Involving the Acrylic Acid Moiety
The acrylic acid portion of the molecule, characterized by a carboxylic acid group in conjugation with a carbon-carbon double bond, is susceptible to a variety of reactions typical of α,β-unsaturated carboxylic acids.
The carboxylic acid group of 3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid can be readily converted to its corresponding esters and amides through various well-established synthetic protocols.
Esterification: The formation of esters is typically achieved through acid-catalyzed esterification, such as the Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid masterorganicchemistry.commasterorganicchemistry.com. Alternatively, for more sensitive substrates, milder conditions can be employed, such as the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) commonorganicchemistry.com. Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol commonorganicchemistry.com.
Amidation: Similarly, amides can be synthesized by reacting the carboxylic acid with an amine. This transformation is often facilitated by coupling agents like EDC or DCC to activate the carboxylic acid analis.com.myacs.org. For instance, a derivative of cinnamic acid, (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid, has been successfully amidated with glycine (B1666218) ethyl ester hydrochloride using EDC HCl and DMAP under microwave irradiation, affording the corresponding amide in high yield acs.orgbeilstein-journals.org. Other methods for the amidation of cinnamic acid derivatives include the use of reagents like triazine-based coupling agents, methyltrimethoxysilane, and trichloroisocyanuric acid/triphenylphosphine (B44618) beilstein-journals.org.
Table 1: Representative Esterification and Amidation Reactions
| Product | Reagents and Conditions | Yield (%) | Reference |
|---|---|---|---|
| Methyl 3-[4-(benzyloxy)-3-bromophenyl]acrylate | CH₃OH, H₂SO₄ (cat.), reflux | Good to excellent | masterorganicchemistry.commasterorganicchemistry.com |
| N-Benzyl-3-[4-(benzyloxy)-3-bromophenyl]acrylamide | Benzylamine, EDC, HOBt, DMF | Good | jst.go.jp |
| Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate | Glycine ethyl ester HCl, EDCI HCl, DMAP, MeCN, MWI, 50 °C | 95 | acs.orgbeilstein-journals.org |
Note: Yields are generalized as "Good to excellent" where specific data for the target molecule is not available but is inferred from similar substrates.
The acrylic acid moiety offers two sites for reduction: the carbon-carbon double bond and the carboxylic acid group. Selective reduction of either group can be achieved by choosing appropriate reducing agents.
Reduction of the Carbon-Carbon Double Bond: Catalytic hydrogenation is a common method for the selective reduction of the alkene functionality without affecting the carboxylic acid or the aromatic ring. This is typically carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst youtube.com. This reaction would yield 3-[4-(benzyloxy)-3-bromophenyl]propanoic acid.
Reduction of the Carboxylic Acid Group: The reduction of the carboxylic acid to a primary alcohol is a more challenging transformation that requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is capable of reducing the carboxylic acid to the corresponding alcohol, 3-[4-(benzyloxy)-3-bromophenyl]propan-1-ol. It is important to note that LiAlH₄ will also reduce the carbon-carbon double bond. To selectively reduce the carboxylic acid while preserving the double bond, it would first need to be protected, for instance, by conversion to an ester, followed by reduction with a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) under specific conditions, or more effectively with diisobutylaluminium hydride (DIBAL-H).
Table 2: Potential Reduction Products and Reagents
| Product | Reagents | Functional Group Reduced |
|---|---|---|
| 3-[4-(Benzyloxy)-3-bromophenyl]propanoic acid | H₂, Pd/C | C=C |
| 3-[4-(Benzyloxy)-3-bromophenyl]propan-1-ol | LiAlH₄, then H₃O⁺ | C=C and COOH |
The carbon-carbon double bond in the acrylic acid moiety can act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings wikipedia.orgmasterorganicchemistry.com. For this compound to effectively participate as a dienophile, the reaction is typically favored by the presence of electron-donating groups on the diene khanacademy.org. The reaction proceeds in a concerted [4+2] cycloaddition mechanism to yield a cyclohexene (B86901) derivative wikipedia.orgmasterorganicchemistry.com. The stereochemistry of the substituents on the dienophile is retained in the product khanacademy.org. The presence of the electron-withdrawing carboxylic acid group activates the double bond for this type of reaction researchgate.net.
The electron-withdrawing nature of the carboxylic acid group makes the β-carbon of the acrylic acid moiety electrophilic and susceptible to conjugate addition by nucleophiles, a reaction known as the Michael addition nih.govrsc.orgnih.gov. A wide range of nucleophiles, including enolates, amines, and thiols, can be added to the α,β-unsaturated system researchgate.net. For example, the reaction with a primary or secondary amine would lead to the formation of a β-amino acid derivative. The reaction is often catalyzed by a base.
Reactions on the Substituted Phenyl Ring
The bromine atom on the phenyl ring is a key functional group that allows for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.
The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base researchgate.netresearchgate.netnih.govresearchgate.netmdpi.commdpi.com. This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules nih.gov. The reaction of this compound with an arylboronic acid would yield a diaryl acrylic acid derivative.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne wikipedia.orgmasterorganicchemistry.comnih.govresearchgate.netresearchgate.netrsc.orgucsb.edunih.gov. This reaction is typically co-catalyzed by palladium and copper salts in the presence of a base, such as an amine nih.govresearchgate.net. The product of a Sonogashira coupling of this compound would be a 3-(alkynyl)-substituted phenylacrylic acid derivative, which are valuable intermediates in the synthesis of natural products and pharmaceuticals researchgate.netrsc.org.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new, more substituted alkene jst.go.jpresearchgate.netresearchgate.netsemanticscholar.orgnih.govnih.govresearchgate.net. The reaction is typically carried out in the presence of a base and a palladium catalyst, often with a phosphine (B1218219) ligand jst.go.jp. Reacting this compound with an alkene like styrene (B11656) would result in the formation of a stilbene-like structure.
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | K₂CO₃, Cs₂CO₃, or other bases | 3-Aryl-4-(benzyloxy)phenyl]acrylic acid | researchgate.netresearchgate.netnih.gov |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N or other amines | 3-[3-Alkynyl-4-(benzyloxy)phenyl]acrylic acid | masterorganicchemistry.comnih.govresearchgate.net |
| Heck | Alkene (e.g., styrene) | Pd(OAc)₂/phosphine ligand | Et₃N, K₂CO₃, or other bases | 3-[3-Styryl-4-(benzyloxy)phenyl]acrylic acid | jst.go.jpresearchgate.netsemanticscholar.org |
Nucleophilic Aromatic Substitution Pathways (if applicable to derivatives)
Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to proceed via the common addition-elimination mechanism, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com
In the case of this compound, the bromine atom is a potential leaving group. The acrylic acid functionality is an electron-withdrawing group; however, it is situated meta to the bromine atom. This meta-positioning does not allow for the direct resonance stabilization of the negative charge in the Meisenheimer intermediate that would be formed during a classical SNAr reaction. nih.gov Consequently, direct nucleophilic substitution of the bromine atom via an addition-elimination pathway is expected to be challenging and would likely require harsh reaction conditions.
An alternative pathway for nucleophilic substitution on an aryl halide is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. This mechanism is favored under conditions of a very strong base, such as sodium amide (NaNH₂). The reaction is initiated by the deprotonation of a proton ortho to the leaving group. In this compound, there are protons ortho to the bromine atom. Treatment with a strong base could therefore potentially lead to the formation of a benzyne intermediate. However, this pathway often results in a mixture of products, as the incoming nucleophile can add to either of the two carbons of the former triple bond. youtube.com
While direct SNAr on this compound is not well-documented, derivatives of this compound could be more amenable to such transformations. For instance, if the acrylic acid were converted to a more strongly electron-withdrawing group, or if additional activating groups were present on the ring, the propensity for SNAr could be enhanced. Studies on related compounds, such as 3-bromo-4-nitropyridine, show that nucleophilic substitution can occur, sometimes with unexpected rearrangements. researchgate.net The reactivity in such cases is highly dependent on the specific substrate, nucleophile, and reaction conditions.
Transformations of the Benzyloxy Group
The benzyloxy group serves as a common protecting group for phenols due to its general stability under a variety of reaction conditions. organic-chemistry.org Its removal, or deprotection, is a key transformation that yields the corresponding hydroxyl derivative.
Deprotection Strategies to Yield Hydroxyl Derivatives
Several methods are available for the cleavage of benzyl (B1604629) ethers, with the choice of method depending on the presence of other functional groups in the molecule to ensure selectivity.
Catalytic Hydrogenolysis: This is one of the most common methods for benzyl ether deprotection. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). researchgate.net This method is generally efficient and clean. However, for this compound, the presence of the acrylic acid double bond and the aryl bromide presents a challenge. Catalytic hydrogenation can also reduce the carbon-carbon double bond and may lead to hydrodebromination (replacement of the bromine atom with hydrogen). The selectivity of the reaction would be a critical factor, and careful selection of the catalyst and reaction conditions would be necessary to favor the cleavage of the benzyl ether over the other reducible functionalities.
Acid-Catalyzed Cleavage: Strong Lewis acids, such as boron tribromide (BBr₃), are effective reagents for the cleavage of aryl ethers, including benzyl ethers. reddit.comacs.orglookchem.com The reaction with BBr₃ typically proceeds at low temperatures and can be selective. However, BBr₃ is a strong and somewhat harsh reagent, and its compatibility with the acrylic acid moiety would need to be considered. Boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) is a milder alternative that has been shown to selectively cleave benzyl ethers in the presence of various other functional groups. organic-chemistry.org
Oxidative Cleavage: Certain oxidizing agents can also be used to deprotect benzyl ethers. However, these methods are generally less common and might not be compatible with the acrylic acid double bond, which is susceptible to oxidation.
Below is a table summarizing potential deprotection strategies for this compound to yield 3-(3-bromo-4-hydroxyphenyl)acrylic acid.
| Deprotection Method | Reagent(s) | Potential Advantages | Potential Challenges & Side Reactions |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild conditions, high efficiency for simple benzyl ethers. | Reduction of the acrylic double bond, hydrodebromination. |
| Acid-Catalyzed Cleavage | BBr₃ or BCl₃·SMe₂ | Generally effective for aryl ethers, can be selective. acs.orgorganic-chemistry.org | Harshness of BBr₃, potential side reactions with the acrylic acid group. |
| Transfer Hydrogenation | e.g., HCOOH, Pd/C | Avoids the use of flammable H₂ gas. | Similar selectivity challenges as catalytic hydrogenolysis. |
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies specifically on this compound are not extensively reported in the literature. However, the mechanisms of the key transformations discussed can be inferred from well-established principles in organic chemistry.
Mechanism of Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, a classical addition-elimination SNAr mechanism at the bromine-bearing carbon of this compound is disfavored due to the meta position of the activating acrylic acid group. The mechanism involves a two-step process:
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group.
For this mechanism to be favorable, the negative charge of the Meisenheimer complex must be delocalized by electron-withdrawing groups at the ortho and/or para positions. nih.gov Since the acrylic acid group is meta to the bromine, it cannot effectively stabilize the intermediate through resonance, thus hindering this pathway.
A concerted SNAr mechanism, where bond formation and bond breaking occur simultaneously, has also been proposed for some systems, particularly in the gas phase or with specific substrates in solution. nih.gov Computational studies on various haloarenes have shown that the reaction can proceed through a single transition state without the formation of a stable intermediate.
Mechanism of Benzyl Ether Cleavage by BBr₃: The deprotection of the benzyloxy group using boron tribromide is a well-understood process. The mechanism involves the following steps:
Lewis Acid Coordination: The Lewis acidic boron atom of BBr₃ coordinates to the oxygen atom of the benzyl ether. This coordination makes the oxygen a better leaving group and activates the benzylic carbon towards nucleophilic attack.
Nucleophilic Attack by Bromide: A bromide ion, either from another molecule of BBr₃ or from the initial coordination complex, acts as a nucleophile and attacks the benzylic carbon in an SN2-like manner. This step results in the formation of benzyl bromide and a boronate ester intermediate.
Hydrolysis: Subsequent workup with water hydrolyzes the boronate ester to yield the final phenolic product, 3-(3-bromo-4-hydroxyphenyl)acrylic acid. researchgate.net
The efficiency of this reaction is driven by the formation of the strong boron-oxygen bond.
Applications of 3 4 Benzyloxy 3 Bromophenyl Acrylic Acid in Organic Synthesis
Role as a Versatile Building Block for Complex Molecules
Organic building blocks are foundational components used in the modular assembly of complex chemical structures, playing a pivotal role in medicinal chemistry and materials science. The subject compound, with its array of functional groups, serves as a key starting material, allowing chemists to introduce specific structural motifs into target molecules. amerigoscientific.comlifechemicals.com
Precursor in Natural Product Total Synthesis
While specific total syntheses employing 3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid are not extensively documented, its structural framework is analogous to intermediates used in the synthesis of naturally occurring compounds. Halogenated acrylic acids and brominated phenols are known precursors in the synthesis of various natural products. nih.govcam.ac.uk For instance, (E)-3-iodoacrylic acid has been utilized as a key starting material in the total synthesis of physarorubinic acid, a pigment found in slime molds. cam.ac.uk Similarly, the synthesis of bromophenol natural products isolated from marine algae often involves the strategic use of brominated aromatic precursors. nih.gov
The structure of this compound makes it a plausible precursor for natural products containing a substituted cinnamic acid core. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be cleaved in later synthetic stages to reveal the natural product's functionality. The bromine atom can be retained or transformed into other groups as required by the synthetic strategy.
Intermediate in the Synthesis of Heterocyclic Compounds
Acrylic acid derivatives are well-established and powerful intermediates in the synthesis of a wide array of heterocyclic compounds. mdpi.commdpi.com The α,β-unsaturated carbonyl system in this compound is highly susceptible to conjugate addition (Michael addition) by various nucleophiles, which is often the key first step in a cyclization cascade.
This reactivity allows for the construction of numerous heterocyclic scaffolds, which are of immense importance in pharmaceutical and medicinal chemistry. mdpi.com For example, aroylacrylic acids, which share the same core functionality, react with nitrogen-based nucleophiles like hydrazines, ureas, and amino-thiadiazoles to form important heterocycles such as pyridazinones, pyrimidines, and furanones. researchgate.net
Table 1: Potential Heterocyclic Systems from Acrylic Acid Precursors
| Precursor Functional Group | Reactant Type | Resulting Heterocycle |
|---|---|---|
| α,β-Unsaturated Acid/Ester | Hydrazine | Pyrazolidinone / Pyridazinone |
| α,β-Unsaturated Acid/Ester | Urea / Thiourea | Dihydropyrimidinone (Biginelli reaction) |
| α,β-Unsaturated Acid/Ester | Amidines | Dihydropyrimidine |
Design and Synthesis of Novel Chemical Scaffolds
A chemical scaffold refers to the core structure of a molecule, which can be systematically decorated with different functional groups to create libraries of compounds for applications such as drug discovery. researcher.life The rigid framework and multiple functionalization points of this compound make it an attractive starting point for designing novel scaffolds.
Incorporation into Peptide Mimetics and Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved metabolic stability and oral bioavailability. nih.govnih.gov This often involves replacing the peptide backbone with more rigid, non-peptidic scaffolds that can spatially orient key functional groups to mimic the amino acid side chains involved in biological interactions. nih.gov
The substituted phenylacrylic acid core of this compound can serve as such a scaffold. The carboxylic acid can be readily coupled to amino acids or other amine-containing molecules. The bromine atom on the phenyl ring provides a strategic position for introducing chemical diversity via metal-catalyzed cross-coupling reactions, allowing for the attachment of various groups that can mimic the side chains of amino acids like phenylalanine, tyrosine, or histidine.
Development of New Synthetic Reagents and Catalysts
While the compound itself is not a reagent or catalyst, its structure can be incorporated into larger, more complex molecules designed for these purposes. Synthetic reagents are compounds used to carry out chemical transformations. aksci.com For instance, the carboxylic acid functionality could be used to attach this molecule to a solid support for use in solid-phase synthesis. Furthermore, the aromatic ring and bromine atom could be modified to create a ligand for a transition metal catalyst. The development of chiral catalysts for asymmetric synthesis is a major area of research, and structures derived from versatile building blocks are often explored. nih.govresearchgate.net
Synthetic Strategies Utilizing this compound Derivatives
The synthetic versatility of this compound lies in the ability to selectively perform chemical transformations at its different functional groups. Derivatives of the parent molecule can be created through a variety of well-established organic reactions. mdpi.com
Key Synthetic Transformations:
Reactions of the Carboxylic Acid: The -COOH group can be converted into a wide range of other functionalities, including esters (via Fischer esterification), amides (via coupling with amines), and acid chlorides (using reagents like thionyl chloride). It can also be reduced to an alcohol.
Reactions of the Alkene: The carbon-carbon double bond can undergo reactions such as catalytic hydrogenation to form the corresponding saturated propanoic acid derivative, or it can participate in various addition reactions.
Palladium-Catalyzed Cross-Coupling: The bromine atom on the aromatic ring is a key handle for modern synthetic chemistry. It can readily participate in palladium-catalyzed cross-coupling reactions such as the Suzuki reaction (with boronic acids), the Heck reaction (with alkenes), the Sonogashira reaction (with terminal alkynes), and Buchwald-Hartwig amination (with amines). These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Deprotection of the Benzyl (B1604629) Ether: The benzyloxy group is a stable protecting group for the phenolic hydroxyl. It can be removed under specific conditions, typically catalytic hydrogenation, to unveil the free phenol (B47542). This phenol can then be used for further functionalization, such as O-alkylation or esterification.
These distinct reactive handles allow for a modular and strategic approach to synthesis, where different parts of the molecule can be elaborated in a controlled sequence to build complex target structures.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (E)-3-Iodoacrylic acid |
Exploration of 3 4 Benzyloxy 3 Bromophenyl Acrylic Acid in Medicinal Chemistry Research Excluding Clinical Studies
Design Principles for Biologically Active Molecules Incorporating 3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid Fragments
The design of biologically active molecules is a rational process that leverages the structural components of a lead compound to achieve desired therapeutic effects. The incorporation of the this compound fragment is guided by several key principles aimed at optimizing pharmacological activity.
The core structure combines a cinnamic acid backbone, known for its presence in various biologically active natural products, with specific substitutions designed to enhance potency and selectivity. The acrylic acid portion can act as a Michael acceptor or a rigid linker, and its carboxylic acid group can form crucial hydrogen bonds with biological targets.
The benzyloxy group serves multiple purposes. It increases lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, the benzyl (B1604629) group can engage in hydrophobic or pi-stacking interactions within the binding pockets of target proteins. The position and nature of substituents on this benzyl ring can be modified to fine-tune these interactions.
The bromine atom on the phenyl ring is a bioisosteric replacement for other groups and can influence the electronic properties of the molecule. Its introduction can lead to enhanced binding affinity through halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions. The bromine's position is critical, as it dictates the geometry of this interaction.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For derivatives of this compound, SAR studies would systematically explore the impact of modifying different parts of the molecule.
Molecular Modifications and Their Impact on In Vitro Biological Activity (e.g., enzyme inhibition, receptor binding modulation)
Systematic modifications of the parent compound can provide valuable insights into the structural requirements for biological activity. These modifications can be categorized as follows:
Modifications of the Phenyl Ring: Altering the position and nature of the substituent on the phenyl ring can have a profound effect on activity. For instance, replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or with electron-donating or electron-withdrawing groups can modulate the electronic distribution and steric profile of the molecule, thereby affecting its interaction with the target. Studies on related 2-phenylaminophenylacetic acid derivatives have shown that lipophilic and brominated compounds can exhibit higher cytotoxicity. nih.gov
Modifications of the Benzyloxy Group: The benzyloxy moiety offers several avenues for modification. Varying the substituents on the benzyl ring can impact binding affinity. For example, introducing hydroxyl or methoxy (B1213986) groups could create additional hydrogen bonding opportunities. The length and flexibility of the ether linkage could also be altered.
Modifications of the Acrylic Acid Moiety: The carboxylic acid group is often a key pharmacophoric feature. Esterification or amidation of this group can influence solubility, cell permeability, and metabolic stability. Such changes can also convert the molecule into a prodrug, as will be discussed later. The double bond of the acrylic acid can also be modified, for example, by reduction, to assess the importance of its rigidity and electronic properties.
The following table illustrates a hypothetical SAR study for a series of derivatives targeting a generic kinase, with IC50 values representing the concentration required for 50% inhibition.
| Compound | R1 (on Phenyl Ring) | R2 (on Benzyl Ring) | Linker Modification | Hypothetical Kinase Inhibition IC50 (µM) |
| Parent | Br | H | -CH=CH-COOH | 5.2 |
| Derivative 1 | Cl | H | -CH=CH-COOH | 8.1 |
| Derivative 2 | I | H | -CH=CH-COOH | 3.5 |
| Derivative 3 | Br | 4-OCH3 | -CH=CH-COOH | 2.8 |
| Derivative 4 | Br | H | -CH2-CH2-COOH | 15.7 |
| Derivative 5 | Br | H | -CH=CH-COOCH3 | > 50 (Inactive) |
This data is illustrative and based on general principles of medicinal chemistry, as specific experimental data for this compound derivatives is not publicly available.
In Vitro Biological Screening and Preliminary Target Identification (e.g., cell-based assays, biochemical assays)
Initial assessment of the biological activity of this compound and its derivatives is typically performed through a battery of in vitro assays. These assays can help to identify potential therapeutic targets and elucidate the mechanism of action.
Cell-Based Assays: These assays use living cells to evaluate the effect of a compound on a specific cellular process. For example, cancer cell lines can be used to screen for antiproliferative activity. The National Cancer Institute (NCI) employs a panel of 60 human cancer cell lines for such screenings. A hypothetical screening of a derivative, Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid), a structurally related compound, showed it to be the most potent among the tested derivatives in a cytotoxicity assay. nih.govresearchgate.net
Biochemical Assays: These assays are designed to measure the effect of a compound on a purified biological target, such as an enzyme or a receptor. For instance, kinase inhibition assays are commonly used to identify compounds that block the activity of specific protein kinases, which are often dysregulated in cancer. A compound exhibiting dual inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes was identified from a series of propenoic acid derivatives, with IC50 values in the low micromolar range. nih.gov
The following table provides a hypothetical example of the results from an in vitro screening cascade for a derivative of this compound.
| Assay Type | Target/Cell Line | Endpoint Measured | Hypothetical Result (IC50/EC50 in µM) |
| Biochemical | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 2.5 |
| Biochemical | 5-Lipoxygenase (5-LOX) | Enzyme Inhibition | 1.8 |
| Biochemical | Aurora A Kinase | Enzyme Inhibition | 15.2 |
| Cell-Based | MCF-7 (Breast Cancer) | Cell Proliferation | 7.9 |
| Cell-Based | A549 (Lung Cancer) | Cell Proliferation | 12.4 |
This data is illustrative and based on general principles of medicinal chemistry, as specific experimental data for this compound derivatives is not publicly available.
Prodrug and Drug Delivery Strategies Derived from this compound (focus on chemical design and synthesis)
The carboxylic acid group of this compound is an ideal handle for the development of prodrugs. Prodrugs are inactive or less active molecules that are converted into the active parent drug in the body through enzymatic or chemical reactions. This approach can be used to overcome various pharmaceutical challenges, such as poor solubility, low bioavailability, and off-target toxicity.
A common prodrug strategy for carboxylic acid-containing drugs is to create ester or amide derivatives. These derivatives are typically more lipophilic than the parent acid, which can improve their absorption across biological membranes. Once absorbed, these ester or amide linkages can be cleaved by esterases or amidases that are present in the plasma and various tissues, releasing the active carboxylic acid.
For example, the synthesis of an ethyl ester prodrug of this compound would involve reacting the parent acid with ethanol (B145695) in the presence of an acid catalyst. The resulting ester would likely have increased lipophilicity and could potentially exhibit improved oral absorption.
Another strategy involves the use of more complex promoieties that can target the drug to specific tissues or cells. For example, a promoiety that is a substrate for an enzyme that is overexpressed in tumor cells could be used to selectively deliver the drug to the site of action, thereby reducing systemic toxicity.
The synthesis of such prodrugs requires careful consideration of the chemical linkage between the drug and the promoiety to ensure that it is stable enough to reach the target but labile enough to be cleaved to release the active drug.
Computational and Theoretical Studies of 3 4 Benzyloxy 3 Bromophenyl Acrylic Acid
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are essential computational techniques used to investigate the three-dimensional structure and stability of 3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid. These studies focus on identifying the most stable arrangements of atoms in the molecule, known as conformers, and the energy barriers between them.
The conformational landscape of this molecule is primarily dictated by the rotation around several key single bonds. The orientation of the acrylic acid side chain relative to the phenyl ring gives rise to different conformers. For cinnamic acid and its derivatives, studies have shown the existence of s-cis and s-trans isomers, with the s-cis conformer often being more stable in the gas phase. scielo.org.mx The bulky benzyloxy and bromine substituents on the phenyl ring of this compound are expected to influence the rotational barrier and the relative stability of these conformers.
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and chemical reactivity of this compound. rsisinternational.org These calculations provide insights into the distribution of electrons within the molecule and its propensity to participate in chemical reactions.
A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. For similar compounds like trans-4-methoxycinnamic acid, the HOMO-LUMO gap has been calculated to be around 4.2885 eV, indicating good stability. rsisinternational.org
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These descriptors provide a theoretical framework for predicting how the molecule will interact with other chemical species. vub.be
Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Structurally Similar Compounds
| Descriptor | Formula | Typical Value (eV) | Interpretation |
|---|---|---|---|
| Ionization Energy (I) | I ≈ -EHOMO | 6.0801 | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | 1.7464 | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | 3.91325 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.16685 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | 0.231 | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | 3.534 | Propensity to accept electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | -3.91325 | Escaping tendency of electrons from an equilibrium system. |
Note: Values are illustrative and taken from studies on similar benzyloxy derivatives for comparative purposes. rri.res.innih.govresearchgate.net
The presence of the electron-withdrawing bromine atom and the bulky, electron-donating benzyloxy group on the phenyl ring would significantly influence these electronic properties. ump.edu.plmdpi.com
Docking Studies and Ligand-Target Interactions (if applicable to biological research)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for identifying potential therapeutic candidates. For a compound like this compound, docking studies can explore its potential to inhibit various enzymes.
Research on similar cinnamic acid derivatives has shown their potential as inhibitors for several enzymes. For instance, various cinnamic acid derivatives have been docked against targets like matrix metalloproteinase-9 (MMP-9), glucosyltransferase, and New Delhi metallo-beta-lactamase (NDM-1), showing promising binding affinities. umsha.ac.irnih.govthepharmajournal.com The binding affinity, often expressed as a binding energy (ΔG) in kcal/mol, indicates the strength of the interaction between the ligand and the target. A more negative value suggests a stronger binding.
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, is then computationally placed into the active site of the protein. The simulation software then calculates the most stable binding poses and their corresponding binding energies. The interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein are then analyzed to understand the basis of the binding. biointerfaceresearch.com
Table 2: Illustrative Binding Affinities of Cinnamic Acid Derivatives with Various Protein Targets
| Compound Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Cinnamic Acid Derivatives | Glucosyltransferase (GTFase) | - | -7.0 to -9.5 |
| Cinnamic Acid Analogs | Matrix Metalloproteinase-9 (MMP-9) | - | -10.0 to -14.68 |
| Novel Cinnamic Acid Derivatives | New Delhi Metallo-beta-lactamase (NDM-1) | - | -7.5 to -9.0 |
Note: This table presents a range of binding affinities observed for various cinnamic acid derivatives in different studies to illustrate the potential of this class of compounds. umsha.ac.irnih.govsemanticscholar.org
The benzyloxy and bromo substituents would play a crucial role in the binding interactions of this compound, potentially forming specific halogen bonds or hydrophobic interactions within the active site of a target protein. ump.edu.pl
Prediction of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry)
Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can aid in the characterization and identification of molecules like this compound. DFT methods are commonly used to calculate these properties. researchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. researchgate.net These calculations can help in assigning the peaks observed in experimental IR spectra to specific vibrational modes of the functional groups present in the molecule. For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch of the acrylic group, and various C-H and C-C stretching and bending modes of the aromatic rings. uns.ac.id
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of 1H and 13C atoms can also be predicted computationally. scielo.org.mx These predictions are valuable for interpreting experimental NMR spectra and confirming the structure of the synthesized compound. The chemical environment of each nucleus, influenced by factors like electronegativity of neighboring atoms and aromatic ring currents, determines its chemical shift.
Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can be used to study the fragmentation patterns of the molecule upon ionization. By calculating the energies of different fragment ions, it is possible to predict the most likely fragmentation pathways, which can help in interpreting experimental mass spectra.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Molecule Structurally Similar to this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|---|
| Carboxylic Acid | O-H stretch | ~3599 |
| Carbonyl | C=O stretch | ~1689 |
| Alkene | C=C stretch | ~1633 |
| Aromatic Ring | C-C stretch | 1420 - 1624 |
| Benzyloxy Group | C-O-C stretch | 730 - 745 |
| C-Br Bond | C-Br stretch | 500 - 600 |
Note: These are representative values based on DFT calculations for similar compounds and functional groups. scielo.org.mxresearchgate.netuns.ac.id
Reaction Pathway Simulations and Transition State Analysis
Computational simulations can be employed to investigate the mechanisms of chemical reactions involved in the synthesis of this compound. A common method for its synthesis would likely involve a variation of the Perkin reaction or the Knoevenagel-Doebner condensation. uns.ac.idmdpi.comthepharmajournal.com
Reaction pathway simulations aim to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
Using quantum chemical methods, the geometries and energies of the transition states can be calculated. This information is crucial for understanding the kinetics of the reaction and predicting the reaction rate. For example, in a Perkin-type reaction for the synthesis of this compound, the key step would be the condensation between a substituted benzaldehyde (B42025) and an acid anhydride (B1165640). uns.ac.id Computational analysis could model this step, identifying the transition state for the C-C bond formation and providing insights into how the substituents affect the activation energy.
These simulations can also help in optimizing reaction conditions by predicting how changes in catalysts, solvents, or temperature might affect the reaction pathway and the yield of the desired product. researchgate.net By understanding the reaction mechanism at a molecular level, chemists can devise more efficient and selective synthetic routes. arxiv.org
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| Cinnamic acid |
| Cinnamaldehyde |
Future Perspectives and Emerging Research Directions for 3 4 Benzyloxy 3 Bromophenyl Acrylic Acid
Untapped Synthetic Potential and Novel Methodologies
While established methods for the synthesis of acrylic acids, such as the Perkin, Knoevenagel, and Doebner modifications, provide a foundational framework, the unique structural attributes of 3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid present opportunities for the development of more sophisticated and efficient synthetic strategies. jocpr.comthepharmajournal.com The presence of the benzyloxy and bromo substituents on the phenyl ring invites the exploration of novel catalytic systems and reaction conditions to enhance yield, purity, and stereoselectivity. nih.govrsdjournal.org
Future research could focus on greener synthetic routes, minimizing the use of hazardous reagents and solvents, a growing trend in chemical synthesis. nih.gov Methodologies that offer precise control over the E/Z isomerization of the acrylic acid double bond are also of significant interest, as the stereochemistry of the molecule can profoundly influence its biological activity and material properties. nih.gov Furthermore, the development of one-pot or continuous flow synthesis processes for this compound and its derivatives could offer significant advantages in terms of scalability and cost-effectiveness for potential industrial applications. nih.gov
Table 1: Comparison of General Synthetic Methodologies for Cinnamic Acid Derivatives
| Methodology | Description | Potential Advantages for this compound | Potential Challenges |
| Perkin Reaction | Condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. jocpr.comthepharmajournal.com | Well-established for cinnamic acid synthesis. | May require harsh reaction conditions and can lead to side products. jocpr.com |
| Knoevenagel Condensation | Reaction of an aldehyde or ketone with an active hydrogen compound, such as malonic acid, in the presence of a basic catalyst. jocpr.com | Generally provides good yields and can be adapted for various substituted benzaldehydes. | Catalyst selection and reaction conditions need to be optimized to avoid side reactions. |
| Heck Reaction | Palladium-catalyzed coupling of an aryl halide with an alkene. | Offers a versatile route for creating the carbon-carbon double bond with potential for high stereoselectivity. | Requires a palladium catalyst, which can be expensive and needs to be removed from the final product. |
| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate chemical reactions. | Can significantly reduce reaction times and improve yields. | Requires specialized equipment and careful optimization of reaction parameters. |
Advanced Applications in Materials Science and Nanotechnology
The functional groups inherent in this compound make it a compelling building block for the creation of novel polymers and nanomaterials with tailored properties. The acrylic acid moiety can participate in polymerization reactions, leading to the formation of functional polymers with potential applications in coatings, adhesives, and hydrogels. nih.govrsc.org The presence of the aromatic rings and the bromine atom can impart specific optical, electronic, and flame-retardant properties to these materials.
In the realm of nanotechnology, this compound could be utilized as a surface modifier for nanoparticles, enhancing their stability, biocompatibility, and targeting capabilities for applications in drug delivery and bioimaging. nih.gov The benzyloxy group can influence the hydrophobicity and self-assembly behavior of resulting materials, opening avenues for the creation of structured colloids and other complex nanostructures. nih.gov The potential for this molecule to act as a linker in the synthesis of Metal-Organic Frameworks (MOFs) is another exciting area, where the specific functionalities could lead to MOFs with unique adsorption and catalytic properties.
Integration into Fragment-Based Drug Discovery Efforts
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel therapeutic agents. This approach involves screening small, low-complexity molecules (fragments) that bind to a biological target, and then growing or linking these fragments to develop more potent and selective drug candidates. Cinnamic acid derivatives have been identified as promising fragments in screening campaigns against various protein targets, including kinases like Pim-1. nih.gov
The structure of this compound, with its distinct phenyl, acrylic acid, and substituted aromatic moieties, makes it an attractive candidate for inclusion in fragment libraries. The benzyloxy and bromo groups provide vectors for chemical modification, allowing for the systematic exploration of the chemical space around the initial fragment hit. Virtual screening and computational modeling could be employed to predict the binding of this and related fragments to various therapeutic targets, guiding the design of more focused screening libraries. researchgate.netmdpi.comresearchgate.net
Interdisciplinary Research Opportunities and Collaborations
The diverse potential of this compound necessitates a collaborative, interdisciplinary approach to fully realize its capabilities. The interface between chemistry, materials science, and biology presents a fertile ground for innovation.
Collaborations between synthetic organic chemists and polymer scientists could lead to the development of novel functional materials with applications in biomedical engineering, such as scaffolds for tissue engineering or responsive hydrogels for controlled drug release. ugent.beresearchgate.net Partnerships between medicinal chemists and structural biologists would be crucial for advancing its application in fragment-based drug discovery, utilizing techniques like X-ray crystallography and NMR to elucidate binding modes and guide lead optimization. nih.gov
Furthermore, collaborations with computational chemists will be invaluable for modeling the properties of new materials and predicting the biological activity of derivative compounds, thereby accelerating the research and development cycle. The exploration of this compound's potential in areas such as agricultural chemicals or as a molecular probe for biological systems could also foster new and exciting interdisciplinary research programs. rsdjournal.org
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid, and what analytical techniques are critical for confirming its purity and structure?
- Answer : The compound can be synthesized via esterification or etherification of precursor phenolic intermediates, followed by deprotection and acrylation. For example, methyl (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate derivatives are synthesized using benzyloxy-protected phenols and acryloyl chloride under basic conditions . Critical analytical techniques include:
- NMR spectroscopy (1H, 13C, and 2D methods like COSY/NOESY) to confirm regiochemistry and stereochemistry.
- HPLC with UV detection (>95% purity threshold) .
- Mass spectrometry (ESI-TOF) for molecular weight validation .
Q. How can X-ray crystallography be employed to determine the molecular structure of this compound derivatives?
- Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:
- Crystal growth : Slow evaporation of solvent-saturated solutions.
- Data collection : Use a diffractometer (Mo/Kα radiation) to measure reflection intensities.
- Structure refinement : Employ SHELXL for anisotropic displacement parameter modeling and WinGX for visualization .
- Validation : Check for crystallographic R-factors (<5%) and residual electron density maps .
Q. Which spectroscopic methods are most reliable for characterizing the stereochemical configuration of this compound?
- Answer :
- NOESY NMR : Identifies spatial proximity of protons (e.g., trans/cis configuration in the acrylic acid moiety) .
- Polarimetry : Measures optical rotation for chiral centers.
- IR spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and benzyl ether (C-O-C ~1250 cm⁻¹) groups .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between in vitro antioxidant activity and cytotoxic effects observed in derivatives of this compound?
- Answer : Contradictions may arise from assay-specific conditions (e.g., DPPH vs. lipid peroxidation assays) or cell-line sensitivity. Mitigation strategies include:
- Dose-response profiling : Establish IC50 values across multiple assays and cell lines (e.g., PC-3 vs. K562) .
- Mechanistic studies : Use ROS probes (e.g., DCFH-DA) to differentiate antioxidant vs. pro-oxidant effects.
- Statistical validation : Apply ANOVA to assess significance of bioactivity trends .
Q. How can molecular docking studies predict the DNA-binding affinity of derivatives, and what structural features enhance interaction?
- Answer :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Target DNA : B-DNA (PDB ID: 1BNA) or G-quadruplex structures.
- Key features : Derivatives with extended π-systems (e.g., benzyloxy groups) show improved intercalation, as seen in barbituric acid analogs . Substituents at the 3-bromo position may sterically hinder minor groove binding .
Q. What methodological considerations are crucial when optimizing reaction yields under varying catalytic conditions?
- Answer :
- Catalyst screening : Test Pd/C, CuI, or organocatalysts for coupling reactions.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- DOE (Design of Experiments) : Use response surface methodology to model temperature, catalyst loading, and reaction time interactions.
Q. How do substituent variations at the benzyloxy and bromophenyl positions influence biological activity?
- Answer : SAR studies reveal:
- Benzyloxy group : Electron-donating substituents (e.g., -OCH3) enhance antioxidant activity by stabilizing phenolic radicals .
- Bromine position : 3-Bromo substitution increases steric bulk, reducing cytotoxicity in PC-3 cells but improving DNA intercalation .
Q. In crystallographic studies, how can twinning or disorder in crystal lattices be addressed during refinement?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
